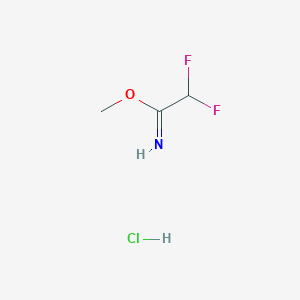
Methyl 2,2-difluoroacetimidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2-difluoroacetimidate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties It is a derivative of difluoroacetic acid and is characterized by the presence of two fluorine atoms attached to the carbon adjacent to the imidate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-difluoroacetimidate hydrochloride typically involves the reaction of difluoroacetic acid with methanol in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate ester, which is then converted to the imidate by treatment with ammonia or an amine. The hydrochloride salt is obtained by reacting the imidate with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2-difluoroacetimidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The imidate group can be hydrolyzed to form the corresponding amide or carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form difluoroacetic acid derivatives or reduction to form difluoroethyl derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Hydrolysis Agents: Water or aqueous acids/bases are used for hydrolysis.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: Difluoroacetamides, difluoroacetates, and other substituted derivatives.
Hydrolysis Products: Difluoroacetic acid and its derivatives.
Oxidation Products: Difluoroacetic acid derivatives.
Reduction Products: Difluoroethyl derivatives.
Applications De Recherche Scientifique
Methyl 2,2-difluoroacetimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Investigated for its potential use in the modification of biomolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those requiring fluorine-containing moieties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of Methyl 2,2-difluoroacetimidate hydrochloride involves its ability to act as an electrophile due to the presence of the electron-withdrawing fluorine atoms. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,2-difluoroacetate: Similar in structure but lacks the imidate group, making it less reactive in certain substitution reactions.
Difluoroacetamide: Contains an amide group instead of the imidate, leading to different reactivity and applications.
Difluoroacetic acid: The parent compound, which is less reactive due to the absence of the imidate group.
Uniqueness
Methyl 2,2-difluoroacetimidate hydrochloride is unique due to the presence of both the imidate group and the electron-withdrawing fluorine atoms. This combination imparts high reactivity and versatility in organic synthesis, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C3H6ClF2NO |
|---|---|
Poids moléculaire |
145.53 g/mol |
Nom IUPAC |
methyl 2,2-difluoroethanimidate;hydrochloride |
InChI |
InChI=1S/C3H5F2NO.ClH/c1-7-3(6)2(4)5;/h2,6H,1H3;1H |
Clé InChI |
MAXVEUPTZTYOAJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


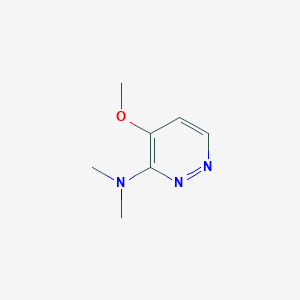
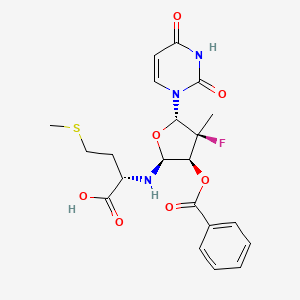
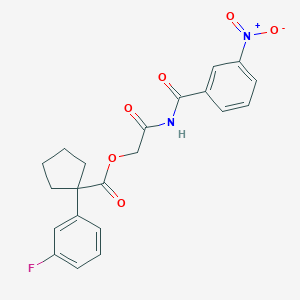

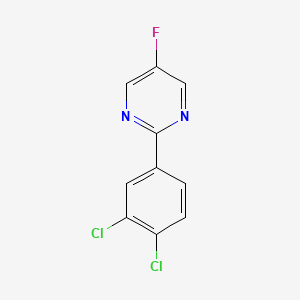
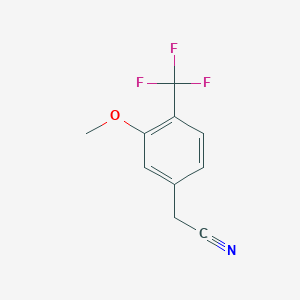
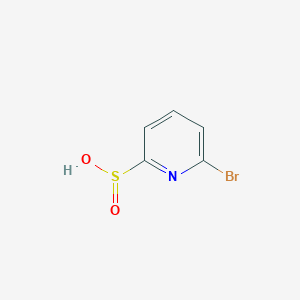

![Imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B13122563.png)
![2,8-Diethyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13122582.png)
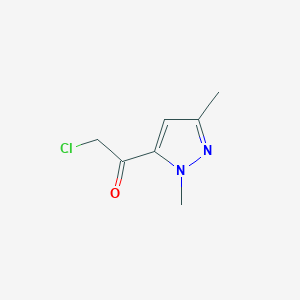
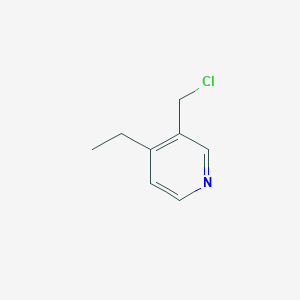

![N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)
